REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[C:9]3[CH:10]=[CH:11][C:12]([O:14]C)=[CH:13][C:8]=3[N:7]=[N:6]2)[CH2:3][CH2:2]1.B(Br)(Br)Br.C(=O)(O)[O-].[Na+].Cl>ClCCl>[CH:1]1([CH2:4][N:5]2[C:9]3[CH:10]=[CH:11][C:12]([OH:14])=[CH:13][C:8]=3[N:7]=[N:6]2)[CH2:2][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1N=NC2=C1C=CC(=C2)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 14 hours
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane containing 10% methanol (4×750 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |